

High-performance liquid chromatography (HPLC) methods for amino acid analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Amino-2-phenylpropanoic acid

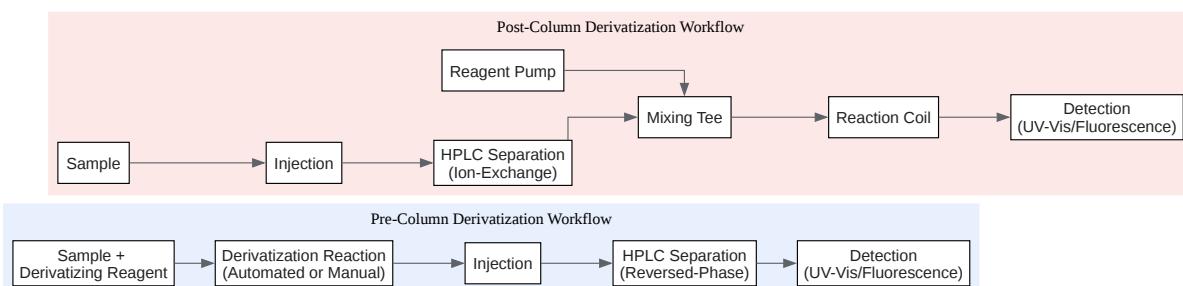
Cat. No.: B173601

[Get Quote](#)

Application Note & Protocol Guide: High-Performance Liquid Chromatography (HPLC) Methods for Amino Acid Analysis

Introduction: The Central Role of Amino Acid Analysis

Amino acids are the fundamental building blocks of proteins and peptides, playing a critical role in virtually all biological processes.^[1] Their accurate quantification is paramount in diverse fields, from assessing the nutritional value of food and monitoring cell culture media in biopharmaceutical production to clinical diagnostics for metabolic disorders.^{[2][3][4][5]} High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for amino acid analysis due to its high resolution, sensitivity, and reproducibility.^{[1][3]}


However, most amino acids lack strong native chromophores or fluorophores, making their direct detection by common HPLC detectors like UV-Vis or fluorescence challenging.^{[3][6][7]} To overcome this, chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to the amino acid molecules, significantly enhancing their detectability.^{[2][6][8]} This guide provides an in-depth exploration of the most prevalent HPLC-based amino acid analysis methodologies, detailing the underlying principles, experimental protocols, and practical considerations for researchers, scientists, and drug development professionals.

The Dichotomy of Derivatization: Pre-Column vs. Post-Column Strategies

The derivatization step can be performed either before the sample is injected onto the HPLC column (pre-column) or after the amino acids have been separated on the column but before they reach the detector (post-column).[6][9] The choice between these two strategies is a critical decision that influences the entire analytical workflow, from sample preparation to data analysis.

Pre-Column Derivatization: In this approach, the derivatizing reagent is mixed with the sample prior to injection. This method offers several advantages, including higher sensitivity, a wider choice of reagents, and the use of simpler HPLC instrumentation.[9][10][11] Since the derivatization occurs offline, the reaction conditions can be optimized for maximum yield. Furthermore, modern HPLC autosamplers can automate the entire derivatization process, significantly improving reproducibility and throughput.[2][12][13][14]

Post-Column Derivatization: Here, the amino acids are first separated in their native form, typically by ion-exchange chromatography.[10] After exiting the column, the eluent is mixed with a derivatizing reagent delivered by a separate pump. This mixture then flows through a reaction coil to allow for the derivatization to occur before entering the detector.[10][11] The primary advantages of post-column derivatization are its robustness and reduced susceptibility to matrix interferences, as the separation of analytes occurs before the chemical reaction.[11][15]

[Click to download full resolution via product page](#)

Figure 1: Comparison of pre-column and post-column derivatization workflows.

Key Derivatization Chemistries and Their Applications

The selection of a derivatization reagent is dictated by the specific requirements of the analysis, including the types of amino acids to be quantified (primary, secondary, or both), desired sensitivity, and available detection capabilities.

Pre-Column Derivatization Reagents

- o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2][16] This reaction is a cornerstone of many automated pre-column derivatization methods.[2][9][12] A key limitation of OPA is its inability to react with secondary amines like proline and hydroxyproline.[17]
- 9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.[6][18][19] The combination of OPA and FMOC is frequently used for the comprehensive analysis of all proteinogenic amino

acids.[12][17][20][21][22] The derivatization process is often automated, with OPA reacting first, followed by the addition of Fmoc to derivatize the secondary amino acids.[12][20]

- 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Marketed as the Waters AccQ•Tag™ method, AQC reacts with both primary and secondary amino acids to produce highly stable, fluorescent derivatives.[6][23][24] This method is known for its robustness and is widely used for the analysis of protein hydrolysates and complex biological samples.[24][25]
- Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC is used in the Waters Pico•Tag™ method.[26][27] It reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance.[26][28] This method is well-established for the analysis of amino acids in food and feedstuffs.[26][27]
- Dansyl Chloride: This reagent forms highly fluorescent and UV-active derivatives with both primary and secondary amino acids.[6] It has been successfully applied in clinical laboratory settings for the rapid qualitative analysis of amino acids.[29]

Post-Column Derivatization Reagents

- Ninhydrin: This is the classical reagent for post-column derivatization. It reacts with most amino acids to produce a deep purple product (Ruhemann's purple) that is detected by UV-Vis absorbance at 570 nm. Proline, a secondary amine, yields a yellow product detected at 440 nm.[10] The ninhydrin method is highly reproducible and robust, making it a gold standard for many routine applications.[15]
- o-Phthalaldehyde (OPA): OPA can also be used in a post-column format for the sensitive fluorescence detection of primary amino acids.[10][15]

Table 1: Comparison of Common Amino Acid Derivatization Methods

Method	Derivatization	Reagent(s)	Reacts With	Detection	Advantages	Disadvantages
OPA/Thiol	Pre-Column	O-Phthalaldehyde	Primary Amines	Fluorescence	High sensitivity, fast reaction, easily automated. [2]	Does not react with secondary amines (e.g., Proline). [17]
OPA/FMO-C	Pre-Column	OPA & FMO-CI	Primary & Secondary Amines	Fluorescence	Comprehensive analysis of all amino acids, automated. [17] [20]	Two-step reaction, potential for FMO-C- OH interference. e.[6]
AccQ•Tag™ (AQC)	Pre-Column	6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate	Primary & Secondary Amines	Fluorescence/UV	Stable derivatives, robust method for complex samples. [23] [24]	Proprietary reagent kit.
Pico•Tag™ (PITC)	Pre-Column	Phenylisothiocyanate	Primary & Secondary Amines	UV	Well-established, good for food/feed analysis. [26] [27]	Sample preparation can be intricate. [6]

Ninhydrin	Post-Column	Ninhydrin	Primary & Secondary Amines	UV-Vis	Highly reproducible, robust, less matrix interference.[10][15]	Requires additional pump and reaction coil, lower sensitivity than fluorescence.
-----------	-------------	-----------	----------------------------	--------	--	--

Detailed Protocols

Protocol 1: Automated Pre-Column Derivatization with OPA/FMOC for Cell Culture Media Analysis

This protocol is designed for the routine monitoring of amino acid consumption in mammalian cell culture media, a critical aspect of biopharmaceutical production.[13][22][30][31] Automation of the derivatization process using the HPLC autosampler minimizes operator variability and increases throughput.[13][21]

1. Materials and Reagents:

- Amino Acid Standard Solution
- Cell Culture Media Samples
- Boric Acid Buffer (0.4 M, pH 10.2)
- OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 10 μ L of 3-mercaptopropionic acid.
- FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.
- HPLC Grade Water and Acetonitrile

2. Sample Preparation:

- Thaw frozen cell culture media samples to room temperature.
- Centrifuge the samples at 10,000 x g for 5 minutes to remove cells and debris.
- Transfer the supernatant to a clean microcentrifuge tube.
- If necessary, dilute the supernatant with HPLC grade water to bring amino acid concentrations within the linear range of the calibration curve.
- Transfer the prepared samples and standards to autosampler vials.

3. Automated Derivatization Program (Example for a typical autosampler):

- This program is executed by the autosampler for each sample/standard injection.
- Draw 70 μ L of Boric Acid Buffer.
- Draw 10 μ L of sample/standard.
- Mix in the needle (aspirate/dispense cycle) 5 times.
- Wait 1 minute.
- Draw 10 μ L of OPA Reagent.
- Mix in the needle 10 times.
- Wait 1 minute.
- Draw 10 μ L of Fmoc Reagent.
- Mix in the needle 10 times.
- Inject a specified volume (e.g., 10 μ L) of the derivatized mixture.

4. HPLC Conditions:

- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m)

- Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8
- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
- Gradient:
 - 0-2 min: 2% B
 - 2-18 min: 2% to 57% B (linear)
 - 18-20 min: 57% to 100% B (linear)
 - 20-22 min: 100% B (hold)
 - 22-23 min: 100% to 2% B (linear)
 - 23-30 min: 2% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Fluorescence Detector:
 - OPA-derivatives: Excitation 340 nm, Emission 450 nm
 - FMOC-derivatives: Excitation 266 nm, Emission 305 nm (detector program switches wavelengths during the run)

5. System Suitability and Validation:

- Perform replicate injections of a standard mixture to assess retention time and peak area precision (RSD < 2%).
- Analyze a blank (water) to ensure no carryover or contamination.
- Validate the method for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) according to established guidelines.[32][33][34]

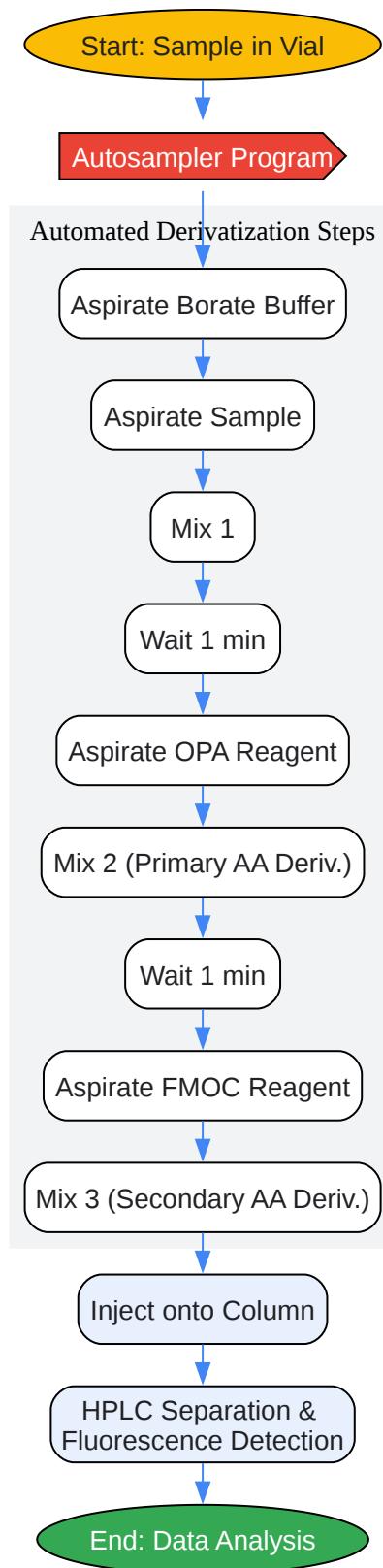

[Click to download full resolution via product page](#)

Figure 2: Automated OPA/FMOC pre-column derivatization workflow.

Protocol 2: Post-Column Derivatization with Ninhydrin for Protein Hydrolysate Analysis

This protocol is a robust method for determining the amino acid composition of a purified protein, a fundamental analysis in protein characterization.

1. Materials and Reagents:

- Protein sample
- 6 N Hydrochloric Acid (HCl)
- Amino Acid Standard Solution (for ion-exchange chromatography)
- Sodium Citrate Buffers (for mobile phase gradient, e.g., pH 3.2, 4.25, 6.45)
- Ninhydrin Reagent Solution
- HPLC Grade Water

2. Sample Preparation (Protein Hydrolysis):

- Accurately weigh approximately 1-5 mg of the purified protein into a hydrolysis tube.
- Add 1 mL of 6 N HCl.
- Flush the tube with nitrogen, seal it under vacuum.
- Heat at 110 °C for 24 hours.^[3]
- After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.
- Reconstitute the dried hydrolysate in a known volume of an appropriate acidic buffer (e.g., 0.1 N HCl or the initial mobile phase).
- Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

- Column: Cation-exchange column specifically designed for amino acid analysis
- Mobile Phase: A gradient of sodium citrate buffers with increasing pH and ionic strength.
- Flow Rate: 0.4 mL/min
- Column Temperature: Gradient temperature program (e.g., 50 °C to 70 °C)
- Post-Column Reagent Pump:
 - Reagent: Ninhydrin solution
 - Flow Rate: 0.3 mL/min
- Reaction Coil:
 - Temperature: 130 °C
- UV-Vis Detector:
 - Wavelengths: 570 nm and 440 nm

4. System Operation and Data Analysis:

- Equilibrate the entire system until a stable baseline is achieved.
- Inject the hydrolyzed sample and standards.
- Amino acids are separated on the cation-exchange column based on their charge and hydrophobicity.
- The column eluent is mixed with the ninhydrin reagent.
- The reaction occurs as the mixture passes through the heated reaction coil.
- The detector measures the absorbance of the resulting colored compounds.

- Identify and quantify amino acids by comparing retention times and peak areas to the injected standards.

Conclusion and Future Outlook

HPLC combined with derivatization remains the gold standard for accurate and reliable amino acid analysis. Pre-column derivatization, especially when automated, offers high sensitivity and throughput, making it ideal for applications like cell culture monitoring and metabolomics research.[2][17][22][24] Post-column derivatization with ninhydrin, while less sensitive, provides exceptional robustness and reproducibility, cementing its place in quality control and routine compositional analysis.[11][15]

The continued development of novel derivatization reagents, more efficient chromatography columns (such as UHPLC technology), and advanced detection methods like mass spectrometry, promises to further enhance the speed, sensitivity, and scope of amino acid analysis, empowering advancements across the scientific and industrial landscape.[1]

References

- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu.
- Lestari, W., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. *Food Research*, 6(4), 1-8.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics.
- Baig, Q. E. N., Bano, R., Arsalan, A., Anwar, Z., & Ahmad, I. (2018). Analysis of amino acids by high performance liquid chromatography. *The Professional Medical Journal*, 25(12), 1935-1941.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation.
- White, J. A., Hart, R. J., & Fry, J. C. (1986). An evaluation of the Waters PICO-TAG system for the amino-acid analysis of food materials. *Journal of Automatic Chemistry*, 8(4), 170–177.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. *Journal of Chromatography A*, 282, 609-618.
- Analyzing Feed Hydrolysate Samples Using the AccQ•Tag Method. (n.d.). Waters Corporation.
- AccQ•Tag™ Amino Acid Sample Prep - Protocol. (n.d.). OneLab.
- Gałżowska, G., & Gałżowski, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. *Journal of AOAC*

International, 104(5), 1169-1186.

- Lestari, W., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate.
- Fekete, A., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. *Molecules*, 27(6), 1965.
- Manne, J. G., & Manne, S. (1991). Use of Pico-Tag methodology in the chemical analysis of peptides with carboxyl-terminal amides. *Journal of Chromatography A*, 566(2), 391-401.
- Hori, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. *Metabolites*, 12(9), 807.
- Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc.
- Li, Y., & Feng, Y. Q. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. *Analytical Chemistry*, 73(17), 4154-4160.
- Amino Acid and Cell Culture Media Analysis. (n.d.). Agilent Technologies.
- Voelker, U. (1982). Pre-Column Derivatization in HPLC of Amino Acids and Peptides. *Journal of Liquid Chromatography*, 5(8), 1433-1451.
- Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent Technologies.
- Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022). JASCO.
- AccQ-Tag Columns for Amino Acid Analysis. (n.d.). Waters Corporation.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2022). DiVA portal.
- Schmidt, G. J., Olson, D. C., & Slavin, W. (1979). HPLC qualitative amino acid analysis in the clinical laboratories. *American Journal of Clinical Pathology*, 71(5), 614-618.
- Hori, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. *Metabolites*, 12(9), 807.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu Corporation.
- Goel, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. *Journal of Analytical Methods in Chemistry*, 2013, 359474.
- Babu, S. V. S., et al. (2011). HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies. *Indian Journal of Clinical Biochemistry*, 26(3), 307-314.
- Lovejoy, K., et al. (n.d.). Amino acid analysis of mammalian cell culture medium by liquid chromatography with UV and fluorescence detection and derivatization with 6-aminoquinolyl-

N-hydroxysuccinimidyl carbamate. Thermo Fisher Scientific.

- Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization. (n.d.). Thermo Fisher Scientific.
- White, J. A., Hart, R. J., & Fry, J. C. (1986). An evaluation of the Waters Pico-Tag system for the amino-acid analysis of food materials. PMC.
- van Eijk, H. M., et al. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. *Journal of Chromatography B: Biomedical Sciences and Applications*, 620(1-2), 1-23.
- Kumar, A., et al. (2020). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. *Analytical Biochemistry*, 605, 113840.
- Jajić, I., Krstović, S., & Abramović, B. (2016). Validation of an HPLC method for the determination of amino acids in feed. *Journal of the Serbian Chemical Society*, 81(12), 1435-1445.
- Rigas, P. G. (2013). Post-column labeling techniques in amino acid analysis by liquid chromatography. *Analytical and Bioanalytical Chemistry*, 405(25), 7977-7998.
- Teerlink, T., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. *Journal of Chromatography B: Biomedical Applications*, 669(2), 289-296.
- Cell Culture Media Analysis in Biopharma by Liquid Chromatography. (2022). Agilent Technologies.
- Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. (2017). Norlab.
- Pico-Tag Reagent Kit. (n.d.). Waters Corporation.
- Waters Amino Acid Standards. (n.d.). UVISON Technologies.
- Amino Acids. (n.d.). Shimadzu (Europe).
- Goel, A., et al. (2013). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed, 2013, 359474.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). *Acta Scientific Pharmaceutical Sciences*, 5(8), 1-6.
- Sharma, G., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. *Amino Acids*, 46(11), 2607-2617.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jasco-global.com [jasco-global.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 12. axionlabs.com [axionlabs.com]
- 13. agilent.com [agilent.com]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-column labeling techniques in amino acid analysis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jascoinc.com [jascoinc.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 24. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. researchgate.net [researchgate.net]
- 27. An evaluation of the Waters Pico-Tag system for the amino-acid analysis of food materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Use of Pico-Tag methodology in the chemical analysis of peptides with carboxyl-terminal amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. lcms.cz [lcms.cz]
- 32. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. files01.core.ac.uk [files01.core.ac.uk]
- 34. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) methods for amino acid analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173601#high-performance-liquid-chromatography-hplc-methods-for-amino-acid-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com